Cas no 53663-07-3 (3,10-Ethano-1H,8H-furo[3,4-d][1]benzopyran-9-aceticacid,8-acetyl-4-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]octahydro-11,12-dihydroxy-3-(methoxycarbonyl)-9-methyl-5-oxo-,(3S,3aS,4R,6aR,8R,9R,10R,10aS,11R,12S)- (9CI))

3,10-Ethano-1H,8H-furo[3,4-d][1]benzopyran-9-aceticacid,8-acetyl-4-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]octahydro-11,12-dihydroxy-3-(methoxycarbonyl)-9-methyl-5-oxo-,(3S,3aS,4R,6aR,8R,9R,10R,10aS,11R,12S)- (9CI) structure
53663-07-3 structure
Nome del prodotto:3,10-Ethano-1H,8H-furo[3,4-d][1]benzopyran-9-aceticacid,8-acetyl-4-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]octahydro-11,12-dihydroxy-3-(methoxycarbonyl)-9-methyl-5-oxo-,(3S,3aS,4R,6aR,8R,9R,10R,10aS,11R,12S)- (9CI)
Numero CAS:53663-07-3
MF:C27H36O12
MW:552.567549705505
CID:375300
PubChem ID:5458456

3,10-Ethano-1H,8H-furo[3,4-d][1]benzopyran-9-aceticacid,8-acetyl-4-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]octahydro-11,12-dihydroxy-3-(methoxycarbonyl)-9-methyl-5-oxo-,(3S,3aS,4R,6aR,8R,9R,10R,10aS,11R,12S)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,10-Ethano-1H,8H-furo[3,4-d][1]benzopyran-9-aceticacid,8-acetyl-4-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]octahydro-11,12-dihydroxy-3-(methoxycarbonyl)-9-methyl-5-oxo-,(3S,3aS,4R,6aR,8R,9R,10R,10aS,11R,12S)- (9CI)
    • 3,10-Ethano-1H,8H-furo[3,4-d][1]benzopyran-9-aceticacid,8-acetyl-4-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]octahydro-11,12-dihydroxy-3-(methoxycarbonyl)-9-methyl-5-oxo-,(3S,3aS,4R,6aR,8R,9R,10R,10aS,
    • bruceanic acid A
    • NSC238183
    • B611103F122
    • BRUCEANTIN DECOMP. (B611103F122)
    • NSC-238183
    • 53663-07-3
    • 2-[8-Acetyl-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl]acetic acid
    • Inchi: InChI=1S/C27H36O12/c1-11(2)12(3)7-17(31)39-19-21-26-10-37-27(21,24(35)36-6)22(33)18(32)20(26)25(5,9-16(29)30)14(13(4)28)8-15(26)38-23(19)34/h7,11,14-15,18-22,32-33H,8-10H2,1-6H3,(H,29,30)/b12-7+
    • Chiave InChI: LJQBOQTZZVQGBW-KPKJPENVSA-N
    • Sorrisi: CC(C)C(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)(C)CC(=O)O)O)O)C(=O)OC)C

Proprietà calcolate

  • Massa esatta: 552.22100
  • Massa monoisotopica: 630.275299
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 4
  • Complessità: 965
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 38.7
  • XLogP3: 1

Proprietà sperimentali

  • Densità: 1.39
  • Punto di ebollizione: 735.4°C at 760 mmHg
  • Punto di infiammabilità: 240.5°C
  • Indice di rifrazione: 1.575
  • PSA: 182.96000
  • LogP: 0.41200
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.